molecular formula C9H7Cl2NO B7901680 3,5-Dichloro-4-ethoxybenzonitrile

3,5-Dichloro-4-ethoxybenzonitrile

Cat. No.: B7901680
M. Wt: 216.06 g/mol
InChI Key: POYWIFKJSJRCFJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of aromatic nitriles widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The ethoxy substituent contributes steric bulk and electron-donating effects, contrasting with smaller, electron-withdrawing groups like halogens in analogous structures.

Properties

IUPAC Name

3,5-dichloro-4-ethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYWIFKJSJRCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-ethoxybenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with ethyl alcohol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution of the chlorine atom with the ethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethoxy-substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3,5-Dichloro-4-ethoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

The following analysis compares 3,5-Dichloro-4-ethoxybenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent-driven differences.

Structural and Electronic Effects
  • This compound :
    • Substituents: Cl (3,5-positions), -OCH₂CH₃ (4-position), -CN (1-position).
    • Electronic profile: The ethoxy group donates electrons via resonance (+R effect), while chlorine and nitrile groups withdraw electrons (-I effect). This creates a polarized aromatic system with moderate electron density.
  • 3,5-Dichloro-4-fluorobenzonitrile (CAS 103879-31-8):
    • Substituents: Cl (3,5-positions), -F (4-position), -CN (1-position).
    • Electronic profile: Fluorine exerts a strong -I effect, enhancing electron withdrawal. This results in a more electron-deficient ring compared to the ethoxy analog.
Physicochemical Properties
Property This compound 3,5-Dichloro-4-fluorobenzonitrile 3,5-Dichloro-4-methoxybenzonitrile
Molecular Weight (g/mol) ~216.5 (estimated) 190.0 (calculated) ~202.5 (estimated)
Melting Point Not reported Not reported Not reported
Solubility Likely low in water (lipophilic) Low (similar to halogenated nitriles) Moderate in organic solvents
Electron Density Moderate (ethoxy +R) Low (fluoro -I) Moderate (methoxy +R)

Key Observations :

  • Fluorine’s electronegativity may improve thermal stability but reduce solubility in polar solvents .
Crystallographic Studies

Differences in substituent size (e.g., ethoxy vs. fluoro) could influence crystal packing and intermolecular interactions.

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